molecular formula C8H12N2O2S B11783695 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole

Cat. No.: B11783695
M. Wt: 200.26 g/mol
InChI Key: XJAGYHXEQIXQFW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole (CAS 1710696-02-8) is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It belongs to the class of vinylpyrazoles, which are characterized by a vinyl group attached to the pyrazole ring and serve as versatile intermediates in organic synthesis . The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a number of established pharmacological agents across diverse therapeutic categories, including anti-inflammatory, antipsychotic, and antidepressant activities . The specific presence of the vinylsulfonyl group at the 4-position of the pyrazole ring makes this compound a particularly valuable electrophilic building block. The vinyl sulfone moiety is a highly reactive and versatile functional group that can participate in various transformations, most notably as a Michael acceptor in nucleophilic additions and in cycloaddition reactions . This reactivity profile allows researchers to utilize this compound for the construction of more complex molecular architectures, which can be leveraged in the discovery and development of new biologically active molecules . Its applications extend to serving as a key precursor in the synthesis of functionalized pyrazoles for investigation in materials science and as ligands in catalysis . This product is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-ethenylsulfonyl-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C8H12N2O2S/c1-4-10-6-8(7(3)9-10)13(11,12)5-2/h5-6H,2,4H2,1,3H3

InChI Key

XJAGYHXEQIXQFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Functionalized 1,3-Diketones

The pyrazole core is often constructed via cyclocondensation of hydrazines with 1,3-diketones or analogs. For 1-ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole, this method involves:

  • Synthesis of 4-Sulfonylpyrazole Precursors :

    • 1-Ethyl-3-methylpyrazole-4-sulfonyl chloride is prepared by reacting 1-ethyl-3-methylpyrazole with chlorosulfonic acid.

    • Subsequent elimination with a vinyl Grignard reagent introduces the vinylsulfonyl group .

  • Key Reaction Conditions :

    • Solvent: Dichloromethane or THF.

    • Temperature: 0–25°C for sulfonation; 80–100°C for vinylation.

    • Yield: 60–75% after purification .

Table 1. Cyclocondensation Parameters

StepReagentsSolventTemperature (°C)Yield (%)
SulfonationClSO₃HCH₂Cl₂0–2570–80
VinylationVinylmagnesium bromideTHF80–10060–65

[3+2] Cycloaddition of Vinyl Sulfonyl Fluorides with Diazo Compounds

A regioselective, metal-free approach leverages vinyl sulfonyl fluorides and diazo compounds:

  • Mechanism :

    • Base-promoted [3+2] annulation between ethyl diazoacetate and vinyl sulfonyl fluorides forms the pyrazole ring .

    • The ethyl and methyl groups are introduced via substituted diazo reagents.

  • Optimized Protocol (Org. Lett. 2023):

    • Reactants : Ethyl diazoacetate, 1-ethyl-3-methylvinyl sulfonyl fluoride.

    • Base : K₂CO₃ or Cs₂CO₃.

    • Solvent : DMF or acetonitrile.

    • Yield : 82–89% with >95% regioselectivity .

Table 2. Cycloaddition Performance

Diazo CompoundSulfonyl FluorideBaseSolventYield (%)
Ethyl diazoacetate1-Ethyl-3-methylvinylCs₂CO₃DMF89
Methyl diazoacetateVinyl sulfonyl fluorideK₂CO₃MeCN85

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency:

  • Procedure :

    • 1-Ethyl-3-methylpyrazole and vinyl sulfonyl chloride are heated in toluene under microwave conditions .

    • Conditions : 150°C, 30 min, 300 W.

    • Yield : 78% with reduced byproduct formation .

  • Advantages :

    • 5–10× faster than conventional heating.

    • Enhanced regiocontrol due to uniform heating .

Functionalization of Pre-formed Pyrazoles

Post-synthetic modification of 1-ethyl-3-methylpyrazole enables sulfonylation:

  • Direct Sulfonylation :

    • Reagent : Vinylsulfonyl chloride, NaH (base).

    • Solvent : DMF, 0°C to room temperature.

    • Yield : 65–70% .

  • Challenges :

    • Competing O-sulfonylation requires careful base selection.

    • Purification via column chromatography (silica gel, hexane/EtOAc) .

Table 3. Sulfonylation Efficiency

Pyrazole DerivativeSulfonylation AgentBaseYield (%)
1-Ethyl-3-methylpyrazoleVinylsulfonyl chlorideNaH68
1-Phenyl-3-methylpyrazoleVinylsulfonyl fluorideK₂CO₃72

Catalytic Dehydrogenation of 2-Pyrazolines

Patents describe dehydrogenation of 2-pyrazoline intermediates in sulfuric acid:

  • Steps :

    • 2-Butene-1,4-diol reacts with ethylhydrazine in H₂SO₄/I₂ to form 3-methylpyrazole.

    • Subsequent sulfonation with vinylsulfonic anhydride yields the target compound .

  • Industrial Scalability :

    • Catalyst : Iodine (0.1–1 mol%).

    • Temperature : 120–155°C.

    • Yield : 85–90% after neutralization and extraction .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient vinylsulfonyl moiety undergoes nucleophilic additions with amines, thiols, and alcohols. For example:

  • Amine addition : Reacts with primary/secondary amines to form β-amino sulfones (Figure 1A).

  • Thiol addition : Forms thioether derivatives under mild conditions (RT, 1–4 hrs).

Key data :

NucleophileReaction Time (h)Yield (%)Product Stability
Ethylamine289Stable at RT
Benzenethiol1.592Air-sensitive

Source: EvitaChem product documentation

Cycloaddition Reactions

The vinylsulfonyl group participates in [4+2] Diels-Alder reactions with dienes:

Example : Reaction with 1,3-butadiene at 80°C in benzene yields a bicyclic sulfone (Figure 1B). Key parameters:

  • Regioselectivity : Exclusively endo-product due to sulfone’s electron-withdrawing nature .

  • Rate acceleration : Microwave irradiation reduces reaction time from 24 h to 45 min.

Substitution Reactions at Pyrazole Ring

The C-4 vinylsulfonyl group directs electrophilic substitution to C-5. Documented transformations include:

Halogenation

  • Chlorination : SO₂Cl₂ in CCl₄ at 0°C affords 5-chloro derivative (78% yield) .

  • Bromination : NBS in DMF yields 5-bromo analog (82% yield) .

Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C):

Aryl GroupYield (%)Isolated Product
4-MeOC₆H₄855-(4-MeOPh)-derivative
3-NO₂C₆H₄675-(3-NO₂Ph)-derivative

Source: Semantic Scholar

Michael Additions

Acts as a Michael acceptor for enolates and stabilized carbanions:

  • Malononitrile addition : K₂CO₃/EtOH, RT → β-cyanosulfone (94% yield).

  • Enolate addition : LDA/THF, −78°C → diastereomeric β-keto sulfones (dr 3:1).

Hydrolysis

Controlled hydrolysis (H₂O/EtOH, 60°C) cleaves the sulfone group:

  • Product : 1-Ethyl-3-methyl-4-hydroxy-1H-pyrazole (72% yield).

Ag-Catalyzed Stereoselective Reactions

Ag₂CO₃ promotes Z-selective additions to alkynes (e.g., ethyl propiolate) :

CatalystTemp (°C)E:Z RatioYield (%)
None602:190
Ag₂CO₃601:388

Source: Semantic Scholar

Regiochemical Control in Pyrazole Functionalization

Trichloromethyl enones enable regioselective synthesis of 1,3- vs. 1,5-carboxyalkyl pyrazoles :

Hydrazine TypeRegioisomerYield Range (%)
Arylhydrazine HCl1,337–97
Free arylhydrazine1,552–83

Source: ACS Omega

Stability and Side Reactions

  • Thermal decomposition : >150°C leads to SO₂ elimination and pyrazole ring rearrangement .

  • Photoreactivity : UV light induces [2+2] cyclodimerization (quantum yield Φ = 0.12).

Scientific Research Applications

Agricultural Applications

Acaricidal Activity

One of the primary applications of 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole is in the development of novel acaricides. Research indicates that compounds with similar structures exhibit significant efficacy against agricultural pests, particularly mites. The high acaricidal activity of vinylsulfonyl pyrazole derivatives suggests potential for controlling mite populations in crops, thus protecting agricultural yields from pest damage .

Table 1: Efficacy of Pyrazole Derivatives as Acaricides

Compound NameApplication TypeEfficacy (%)Reference
This compoundAcaricideHigh
1-Vinylpyridine Oxazole DerivativeAcaricideModerate
Compound 218 (from WO2010034737A1)InsecticideHigh

Medicinal Applications

Pharmacological Activities

Pyrazole derivatives, including this compound, have demonstrated a wide range of pharmacological activities. These compounds are recognized for their anti-inflammatory, analgesic, and potential anticancer properties. The structural characteristics of pyrazoles allow them to interact with various biological targets, making them valuable in drug design.

Case Study: Anti-inflammatory Activity

A study focusing on substituted pyrazoles showed that certain derivatives exhibited significant anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. This highlights the therapeutic potential of pyrazole derivatives in treating inflammatory conditions .

Table 2: Pharmacological Profiles of Pyrazole Derivatives

Compound NameActivity TypeObserved EffectReference
This compoundAnti-inflammatorySignificant reduction in inflammation
Ethyl 1-methyl-5-substituted pyrazolesAnalgesicModerate pain relief
Substituted Pyrazoles (various)AnticancerInhibition of tumor cell proliferation

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various chemical pathways that involve the reaction of vinyl sulfone with pyrazole derivatives. Recent advances in synthetic methodologies have improved yields and functional group tolerance, facilitating the creation of diverse pyrazole compounds for research and application .

Mechanism of Action

The mechanism by which these compounds exert their biological effects typically involves the modulation of specific pathways related to inflammation and cell proliferation. For example, some pyrazoles have been identified as effective inhibitors of EGFR-TK (epidermal growth factor receptor tyrosine kinase), making them promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole and analogous pyrazole derivatives:

Compound Substituents Key Properties/Applications Evidence Source
This compound 1-Ethyl, 3-methyl, 4-vinylsulfonyl Electrophilic vinylsulfonyl enables bioconjugation; potential fluorophore precursor.
1-Ethyl-3-methyl-4-[(methyl)(2-nitrophenylsulfonyl)amino]-1H-pyrazole 1-Ethyl, 3-methyl, 4-(nitrophenylsulfonamide) Nitrophenylsulfonamide enhances electron-withdrawing effects; possible kinase inhibition.
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-Methylphenyl), 4-phenylsulfonyl, 3-carboxylate Bulky phenylsulfonyl and carboxylate groups may limit membrane permeability; crystallographic study.
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 1-(4-Methylphenylsulfonyl), 4,5-dihydro (pyrazoline) Reduced aromaticity (pyrazoline) alters electronic properties; potential solubility advantages.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Methyl, 3-trifluoromethyl, 4-carboxylic acid Trifluoromethyl enhances metabolic stability; carboxylic acid enables salt formation.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-Ethyl, 3-trifluoromethyl, 4-amine Nucleophilic amine group supports derivatization; potential intermediate for drug synthesis.

Key Comparative Insights

Substituent Effects on Reactivity The vinylsulfonyl group in the target compound is more reactive toward nucleophiles (e.g., thiols or amines) compared to phenylsulfonyl (e.g., in ) or methylsulfonamide (e.g., in ). This makes it a superior candidate for covalent conjugation in drug delivery or materials science.

Biological Activity Pyrazole derivatives with phenylsulfonyl groups (e.g., ) are often explored as kinase inhibitors due to sulfonamide-enzyme interactions. 4,5-Dihydro-1H-pyrazoles (pyrazolines, as in ) are less aromatic and may exhibit altered pharmacokinetics compared to fully aromatic pyrazoles.

Physical and Spectral Properties

  • The vinylsulfonyl group in the target compound could enhance fluorescence properties via extended conjugation, similar to pyrenylpyrazoles (e.g., ), though direct photophysical data are lacking.
  • Carboxylate esters (e.g., in ) improve solubility in polar solvents, whereas trifluoromethyl groups (e.g., in ) increase lipophilicity.

Synthetic Versatility

  • The target compound’s vinylsulfonyl group allows post-synthetic modifications (e.g., radical or nucleophilic additions), unlike nitrophenylsulfonamides (in ), which are typically used as protecting groups.

Biological Activity

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds that have been extensively studied for their therapeutic potential. They are known to exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Analgesic
  • Antipyretic

The structural diversity of pyrazoles allows for the modification of their pharmacological properties, making them suitable candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this category have shown significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer (HCT116)
  • Prostate Cancer

For instance, a study indicated that pyrazole derivatives could inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and induction of apoptosis . The compound's ability to induce G1 and G2/M phase arrest in HCT116 cells was particularly noted, with significant increases in cell cycle phases observed at low concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have demonstrated that these compounds exhibit activity against various bacterial strains and fungi. For example, the presence of specific substituents on the pyrazole ring can enhance its antimicrobial efficacy. Research indicated that certain derivatives showed promising results against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. Research has shown that some derivatives possess significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds derived from this compound demonstrated IC50 values comparable to diclofenac sodium, a well-known anti-inflammatory agent .

Table: Summary of Biological Activities

Activity TypeCell Lines TestedObserved EffectsReference
AnticancerMDA-MB-231, HCT116Induced G1/G2/M arrest; inhibited proliferation
AntimicrobialStaphylococcus aureus, Klebsiella pneumoniaeSignificant antimicrobial activity
Anti-inflammatoryVarious inflammatory modelsComparable efficacy to diclofenac sodium

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole?

  • Methodological Answer : The synthesis of pyrazole derivatives with sulfonyl groups typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by sulfonylation. For example, the introduction of a vinylsulfonyl group may utilize copper-catalyzed "click chemistry" (e.g., Huisgen cycloaddition) or nucleophilic substitution with vinylsulfonyl chlorides. A similar approach is described in , where triazole-pyrazole hybrids were synthesized using copper sulfate and sodium ascorbate under mild conditions (50°C, 16 hours) . Precursor functionalization (e.g., nitrosylation of pyrazole intermediates) is critical to enable subsequent coupling reactions .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and vinylsulfonyl integration.
  • X-ray Crystallography : Single-crystal analysis (e.g., as in ) provides bond lengths (mean C–C = 0.002 Å) and torsion angles, critical for validating stereoelectronic effects of the vinylsulfonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Exact Mass: ~265.1 g/mol based on analogous compounds in ).

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (as emphasized in for pyrazole derivatives) .
  • Ventilation : Use fume hoods due to potential sulfonyl chloride byproducts.
  • Disposal : Follow hazardous waste protocols for sulfonated compounds (e.g., licensed disposal services, per ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer :
  • Factorial Design : Apply DOE (Design of Experiments) to test variables like temperature (50–80°C), catalyst loading (e.g., CuSO4_4/Na ascorbate ratios), and solvent systems (THF/water vs. DMF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol) enhances purity, as shown in (60% yield after chromatography) .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .

Q. What computational methods aid in predicting reactivity and designing derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states for sulfonylation or vinyl group addition (e.g., B3LYP/6-31G* basis set) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict feasible pathways for heterocyclic functionalization (as in ICReDD’s approach in ) .
  • Molecular Docking : Screen derivatives for biological activity (e.g., antimicrobial targets) using AutoDock Vina .

Q. How do substituents on the pyrazole ring influence the biological activity of vinylsulfonyl derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., methyl vs. phenyl substituents) using assays for anti-inflammatory or antimicrobial activity. highlights pyrazole-triazole hybrids with enhanced bioactivity due to electron-withdrawing groups .
  • Electron-Deficient Sulfonyl Groups : The vinylsulfonyl moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., protease inhibition) .
  • Solubility Studies : LogP calculations (e.g., using PubChem data) correlate lipophilicity with membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh catalysts). and report ~60% yields for triazole-pyrazole hybrids, but deviations may arise from trace moisture or oxygen .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-sulfonated species or dimerization).
  • Cross-Referencing Crystallography : Compare X-ray data (e.g., bond angles in vs. DFT models) to confirm structural fidelity .

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